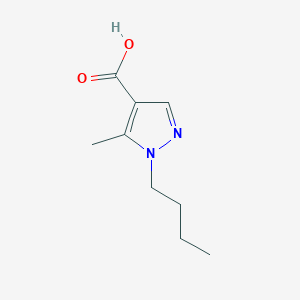

1-丁基-5-甲基-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

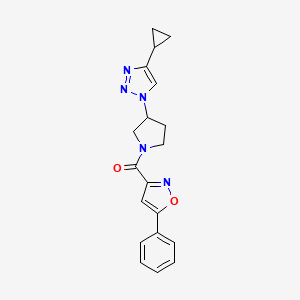

“1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is a member of pyrazoles and a monocarboxylic acid . It is functionally related to a N-methylpyrazole .

Synthesis Analysis

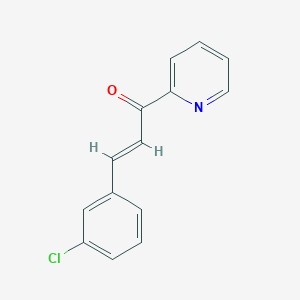

The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can yield 3,5-dimethylpyrazole .Molecular Structure Analysis

The molecular weight of “1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” is 182.22 . The single crystals of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P2 1 / n of monoclinic system .Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Physical and Chemical Properties Analysis

“1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” is a powder with a melting point of 213-214°C . It is stored at room temperature .科学研究应用

吲哚衍生物的合成

吲哚衍生物是天然产物和药物中重要的杂环体系 . 它们在细胞生物学中起着至关重要的作用 . 近年来,吲哚衍生物作为生物活性化合物用于治疗癌细胞、微生物和人体不同类型疾病的应用越来越受到关注 .

吡唑衍生物在医药中的应用

吡唑在化学工业的各个领域(包括医药)中作为多功能框架具有特殊地位 . 它们具有多种生物活性,包括抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病药物 .

吡唑衍生物在农业中的应用

除了医药应用,吡唑也用于农业 . 它们的多样化生物活性使它们在该领域也很有用 .

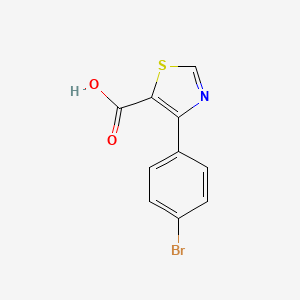

氨基噻唑的制备

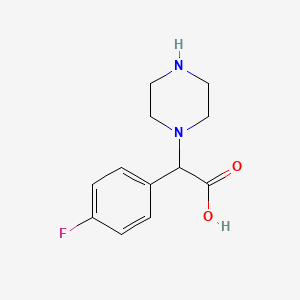

1-丁基-5-甲基-1H-吡唑-4-羧酸用作制备氨基噻唑的试剂 . 这些化合物作为γ-分泌酶调节剂 .

氨基-吡啶-吲哚-羧酰胺的制备

该化合物也用于合成氨基-吡啶-吲哚-羧酰胺 . 这些化合物是治疗骨髓增殖性疾病的潜在JAK2抑制剂 .

吡啶衍生物的制备

1-丁基-5-甲基-1H-吡唑-4-羧酸用于合成吡啶衍生物 . 这些化合物作为TGF-β1和活性A信号抑制剂 .

MK-2461类似物的制备

该化合物用于合成MK-2461类似物 . 这些类似物作为c-Met激酶抑制剂用于治疗癌症 .

结构、光谱和理论研究

作用机制

Target of Action

Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle and the electron transport chain, which plays a crucial role in energy production in cells.

Mode of Action

It’s plausible that it interacts with its targets, possibly through binding to the active site of the enzyme, leading to inhibition of the enzyme’s activity . This interaction could result in changes in the metabolic processes within the cell.

Result of Action

The molecular and cellular effects of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid’s action would likely be related to its potential inhibitory effect on succinate dehydrogenase . This could lead to a disruption in energy production within the cell, potentially leading to cell death or altered cellular function.

安全和危害

The safety information for “1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

未来方向

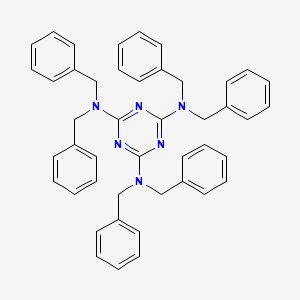

Pyrazoles have been studied for more than a century as an important class of heterocyclic compounds . They are the most important privileged scaffolds found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc . This class of compounds and its derivatives have been described as useful synthons of various heterocycles and has led to widespread interest in developing new strategies to access these valuable structures . Modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably .

属性

IUPAC Name |

1-butyl-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)8(6-10-11)9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGVZDVGKJGKSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250888-96-0 |

Source

|

| Record name | 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450955.png)

![2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2450958.png)

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)

![(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2450963.png)

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)

![methyl 4-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2450968.png)

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)